An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxyboron
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxyboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃. It is a versatile reagent in organic synthesis, primarily serving as a precursor for the formation of boronic acids and their derivatives, which are crucial intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds for the construction of complex molecules, including many pharmaceuticals. This guide provides a comprehensive overview of the physical and chemical properties of trimethoxyboron, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.
Physical Properties of Trimethoxyboron
Trimethoxyboron is a colorless liquid at room temperature with a characteristic odor.[1] It is a volatile and flammable compound.[1] The key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃H₉BO₃ | [2][3] |
| Molar Mass | 103.91 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.932 g/cm³ at 20 °C | [2][4] |
| Melting Point | -34 °C (-29 °F; 239 K) | [2] |
| Boiling Point | 68-69 °C (154-156 °F; 341-342 K) | [2][4][5] |
| Flash Point | -8 °C (18 °F) | [2][3] |
| Vapor Pressure | 137 mmHg at 25 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.358 | [3] |
| Solubility | Reacts with water. Miscible with acetone, diethyl ether, ethanol, heptane, hexane, isopropanol, isopropylamine, methanol, mineral oil, and THF. | [2] |
Chemical Properties and Reactivity
Trimethoxyboron's chemical behavior is dominated by the electrophilic nature of the boron atom and the reactivity of the borate ester functionality.
Hydrolysis
Trimethoxyboron readily hydrolyzes in the presence of water to form boric acid and methanol.[2][4][6] This reaction is typically rapid and is a key consideration for the handling and storage of the compound, which should be kept in anhydrous conditions.[2]
B(OCH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃OH
Lewis Acidity
Trimethoxyboron is a weak Lewis acid, capable of forming adducts with Lewis bases.[4][5] This property is relevant in its role as a catalyst or reagent in various organic transformations.
Role in Organic Synthesis
The most significant application of trimethoxyboron is as a precursor to boronic acids for the Suzuki-Miyaura cross-coupling reaction.[5][7][8] It reacts with Grignard or organolithium reagents to form boronic esters, which are then hydrolyzed to the corresponding boronic acids.[7][8]
Experimental Protocols
Synthesis of Trimethoxyboron from Boric Acid and Methanol
This protocol describes the synthesis of trimethoxyboron via the esterification of boric acid with methanol, followed by purification.
Materials:
-
Boric acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Anhydrous calcium chloride (for drying tube)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (fractionating column, condenser, receiving flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine boric acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition of sulfuric acid is exothermic.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for a period of time to drive the esterification reaction to completion.
-
Purification by Fractional Distillation: After the reflux period, allow the reaction mixture to cool. Reconfigure the apparatus for fractional distillation.
-
Distillation: Gently heat the mixture to distill the trimethoxyboron. Due to the formation of a low-boiling azeotrope with methanol, the initial fraction will be a mixture. Collect the fraction that distills at the boiling point of pure trimethoxyboron (68-69 °C).
-
Storage: Store the purified trimethoxyboron under anhydrous conditions to prevent hydrolysis.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
